molecular formula C26H25N3O2 B14973681 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14973681
M. Wt: 411.5 g/mol
InChI Key: YKGRJJVTMIFBCT-UHFFFAOYSA-N
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Description

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the condensation of an appropriate o-phenylenediamine with a suitable ketone to form the benzodiazepine core.

    Acylation: The benzodiazepine core is then acylated with 2,4,6-trimethylphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the acetamide moiety.

    Reduction: Reduction reactions could target the oxo group or the benzodiazepine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its benzodiazepine core suggests possible applications in treating anxiety, insomnia, or seizures.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide likely involves binding to specific receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide apart is its specific substitution pattern, which may confer unique pharmacological properties or synthetic utility.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O2/c1-17-13-18(2)26(19(3)14-17)28-24(30)16-29-23-12-8-7-11-21(23)27-22(15-25(29)31)20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3,(H,28,30)

InChI Key

YKGRJJVTMIFBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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